![molecular formula C22H25N3O2 B2359479 1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one CAS No. 915188-62-4](/img/structure/B2359479.png)

1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

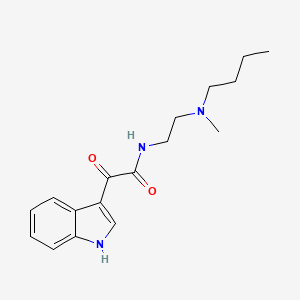

1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one, also known as DM-235, is a pyrrolidinone derivative that has been the subject of scientific research due to its potential therapeutic applications. This compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.

Applications De Recherche Scientifique

Chemical Synthesis and Characterization

Compounds with similar structures have been synthesized and characterized through various chemical methodologies. For instance, the synthesis of complex organic compounds involving pyrrolidine, benzimidazole, and dimethylphenyl components often involves multi-step chemical reactions, highlighting the importance of precise synthetic routes for obtaining desired compounds with high purity and yield. Techniques such as IR, UV, MS, and NMR spectroscopy are crucial for the structural characterization of these compounds, ensuring their correct synthesis and identifying potential applications in further research (X. Yang, 2008).

Potential Applications in Material Science

Some derivatives of benzimidazole and pyrrolidine have been explored for their applications in creating new materials. For example, compounds incorporating imidazole and pyrrolidine structures have been used to synthesize soluble and thermally stable polyimides. These materials show excellent solubility in aprotic polar solvents and high thermal stability, making them candidates for advanced applications in electronics, coatings, and aerospace materials (M. Ghaemy & R. Alizadeh, 2009).

Biological Activity and Antimicrobial Applications

The structural motifs similar to 1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one have shown biological activities, including antifungal effects against various fungi types. This suggests potential applications in developing new antifungal agents, where the specific functional groups and structural configurations of the compound could play a critical role in its biological efficacy (N. N. Jafar et al., 2017).

Catalysis and Chemical Transformations

Compounds containing pyrrolidine and benzimidazole units have been investigated for their role in catalysis, particularly in facilitating polymerization reactions and organic transformations. These studies highlight the versatility of such compounds in promoting or catalyzing chemical reactions, which could be valuable in synthetic chemistry and industrial processes (Y. Matsuo, K. Mashima, & K. Tani, 2001).

Future Directions

While direct information on the specific applications of "1-(2,5-Dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one" in scientific research is not available, the related compounds and their wide range of applications suggest that similar molecules could have potential uses in materials science, medicinal chemistry, and catalysis. Further research and experimentation are necessary to fully explore and realize these potentials.

References:

Propriétés

IUPAC Name |

1-(2,5-dimethylphenyl)-4-[1-(2-methoxyethyl)benzimidazol-2-yl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O2/c1-15-8-9-16(2)20(12-15)25-14-17(13-21(25)26)22-23-18-6-4-5-7-19(18)24(22)10-11-27-3/h4-9,12,17H,10-11,13-14H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUUIZRIYSSCKC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2359396.png)

![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-nitrobenzamide](/img/structure/B2359397.png)

![methyl 3-{[7-(3-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]methyl}-4-methoxybenzoate](/img/structure/B2359400.png)

![(4-iodophenyl){3-[4-(2-pyrimidinyloxy)phenyl]-1H-pyrazol-1-yl}methanone](/img/structure/B2359409.png)

![2-Chloro-N-(1,1-dimethoxypropan-2-yl)-N-[(2-fluoro-5-methylphenyl)methyl]acetamide](/img/structure/B2359410.png)

![1-[2-[(3-Methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-naphthalen-2-yloxyethanone](/img/structure/B2359413.png)

![ethyl (3-hydroxy-5-oxo-2,3,6,7,8,9-hexahydro-5H-[1]benzothieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2359417.png)